3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is an organic compound that features a pyridine ring substituted with a methoxy group, a carboxamide group, and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced via a reaction between a pyridine derivative and bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyridine ring.
Amidation: The carboxamide group is formed by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or borane are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester .
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- 2-Aminopyridine-5-boronic acid pinacol ester .
Uniqueness
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct reactivity and versatility in various chemical transformations. Its boronic ester group is particularly valuable in cross-coupling reactions, while the methoxy and carboxamide groups provide additional sites for functionalization .
Properties
Molecular Formula |
C13H19BN2O4 |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-9(18-5)10(11(15)17)16-7-8/h6-7H,1-5H3,(H2,15,17) |
InChI Key |
XIUHYUHJJGJZQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.